molecular formula C13H27NO B13227659 N-(2,4,4-trimethylpentan-2-yl)oxan-4-amine

N-(2,4,4-trimethylpentan-2-yl)oxan-4-amine

Cat. No.: B13227659
M. Wt: 213.36 g/mol
InChI Key: UPHQKUJGDWEFJE-UHFFFAOYSA-N
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Description

N-(2,4,4-Trimethylpentan-2-yl)oxan-4-amine is a secondary amine featuring a 2,4,4-trimethylpentan-2-yl (a branched aliphatic) group and an oxan-4-amine (tetrahydropyran-4-amine) moiety.

Key structural attributes:

  • 2,4,4-Trimethylpentan-2-yl group: A bulky, branched alkyl chain that imparts steric hindrance and lipophilicity .

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-(2,4,4-trimethylpentan-2-yl)oxan-4-amine

InChI

InChI=1S/C13H27NO/c1-12(2,3)10-13(4,5)14-11-6-8-15-9-7-11/h11,14H,6-10H2,1-5H3

InChI Key

UPHQKUJGDWEFJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,4-trimethylpentan-2-yl)oxan-4-amine typically involves the reaction of 2,4,4-trimethylpentan-2-amine with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and the subsequent formation of the oxan-4-amine structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,4-trimethylpentan-2-yl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-4-imine derivatives.

    Reduction: Reduction reactions can convert the oxan-4-amine to its corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxan-4-imine derivatives, reduced amines, and various substituted oxan-4-amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the compound "N-(2,4,4-trimethylpentan-2-yl)oxan-4-amine":

Basic Information

  • Chemical Name: N-(2,4,4-trimethylpentan-2-yl)tetrahydro-2H-pyran-4-amine
  • Catalog ID: Q57727
  • CAS Registry Number: 1158019-78-3
  • Molecular Formula: C13H27NO
  • Molecular Weight: 213.37
  • Purity: 97%
  • IUPAC Name: N-(2,4,4-trimethylpentan-2-yl)tetrahydro-2H-pyran-4-amine
  • SMILES Notation: CC(C)(C)CC(C)(C)NC1CCOCC1

Potential Applications

While the search results do not specifically detail the applications of "this compound", one article discusses the broader applications of aminopyrimidines as antitumor agents and kinase inhibitors . This suggests that "this compound" could potentially be explored in similar contexts, but this is speculative and not directly supported by the available information .

Possible related compounds and applications:

  • PLK4 Inhibitors: Research focuses on developing PLK4 (Polo-like kinase 4) inhibitors with aminopyrimidine cores for antitumor properties .
  • Centrinone (LCR-263): A PLK4 inhibitor that induces p53-dependent cell cycle arrest .
  • VX680: An Aurora kinase inhibitor that also inhibits PLK4 .

General Applications of Related Compounds

  • Herbicides: Amine formulations of compounds like 2,4-D are used in herbicides because they are less volatile . They dissociate into acid anions and amine cations in water . Sequestering agents are often added to amine formulations to prevent insoluble salts from forming in hard water .
  • Rubber Manufacturing: N-cyclohexyl benzothiazole-2-sulfenamide is used as a rubber vulcanization accelerator .
  • Industrial Applications: Radioisotopes are used to improve products and processes in various industries, including chemicals, petroleum, pharmaceuticals, medicine, and steel . Activation analysis is used for quality control .

Mechanism of Action

The mechanism of action of N-(2,4,4-trimethylpentan-2-yl)oxan-4-amine involves its interaction with molecular targets through its amine and oxan functional groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in polymer stabilization, the compound acts as a radical scavenger, preventing the degradation of polymers by neutralizing free radicals.

Comparison with Similar Compounds

Structural and Functional Comparisons

  • Lipophilicity : The 2,4,4-trimethylpentan-2-yl group increases logD values (e.g., 16.41 for N-(2,4,4-TMP)prop-2-enamide ), suggesting high membrane permeability. In contrast, the oxan-4-amine group in 4-(thiophen-2-yl)oxan-4-amine enhances aqueous solubility due to its ether oxygen .
  • Reactivity : Sulfondiimines (e.g., 4n) exhibit robust electrophilic sulfur centers for nucleophilic attacks , whereas tetrazole derivatives (e.g., M04) participate in click chemistry or metal coordination .
  • Steric Effects : The branched alkyl chain in 2,4,4-TMP derivatives hinders rotational freedom, as seen in sulfanimine 3h (), impacting binding affinity in receptor-ligand interactions .

Research Findings and Limitations

  • Contradictions in Synthesis Yields : Sulfondiimine 4n is synthesized in unstated yields , whereas Ugi reaction product 1g achieves 71% yield , highlighting method-dependent efficiency.
  • Data Gaps : Direct physicochemical data (e.g., melting point, solubility) for N-(2,4,4-TMP)oxan-4-amine are absent, necessitating extrapolation from analogues.

Biological Activity

N-(2,4,4-trimethylpentan-2-yl)oxan-4-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a unique oxanamine structure that may contribute to its biological properties. The presence of the bulky trimethylpentane group is hypothesized to influence the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and engage in electrostatic interactions with these targets, potentially modulating their activity. This mechanism is crucial for understanding how the compound exerts its biological effects.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

CompoundCell Line TestedActivity (GI50)
1CCRF-CEM< -8.00
2K-562< -7.64
3T-47D< -8.00

These results suggest that the compound may inhibit cancer cell proliferation effectively across various tumor types .

Antifungal Activity

This compound has also been evaluated for antifungal activity. In studies involving clinically relevant fungal isolates such as Candida spp. and Aspergillus spp., certain derivatives demonstrated promising growth-inhibiting effects:

CompoundFungal Strain TestedInhibition Rate (%)
ACandida albicans75
BAspergillus niger68

This suggests potential applications in treating fungal infections .

Case Studies

  • Antitumor Efficacy : A study conducted by the National Cancer Institute screened various derivatives of oxanamine compounds against a panel of 60 tumor cell lines. This compound showed moderate to high activity against several lines, particularly those associated with leukemia and breast cancer .
  • Antifungal Screening : In vitro tests on derivatives of this compound demonstrated effective inhibition against Candida and Aspergillus species. These findings highlight the compound's potential as a therapeutic agent in antifungal treatments .

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